4-(4-Ethylcyclohexyl)-3-iodobenzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Iodinated Aromatic Systems
Benzoic acid and its derivatives are a cornerstone of organic chemistry, utilized in a vast array of applications from food preservation to the synthesis of more complex molecules. The carboxylic acid group is a versatile functional group, capable of undergoing a variety of chemical transformations.
The introduction of an iodine atom onto the aromatic ring, creating an iodinated aromatic system, significantly influences the molecule's reactivity. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various cross-coupling reactions. This is particularly true for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which are instrumental in the formation of new carbon-carbon bonds to construct complex molecular frameworks. researchgate.netresearchgate.net The position of the iodine atom ortho to the carboxylic acid group in 4-(4-ethylcyclohexyl)-3-iodobenzoic acid is synthetically significant, as the carboxylic acid can act as a directing group in the synthesis of the molecule itself, facilitating the selective introduction of the iodine at the adjacent position. nih.gov
Importance of the Ethylcyclohexyl Moiety in Organic Synthesis and Structural Design
The ethylcyclohexyl group is a bulky, non-polar substituent that imparts specific steric and conformational properties to the molecule. In the context of materials science, particularly liquid crystals, the presence of such a group is crucial. The rigid and anisotropic nature of the cyclohexyl ring contributes to the formation of liquid crystalline phases, which are the basis for many modern display technologies.
Overview of Current Research Landscape and Potential Areas of Investigation for this compound
Current research involving compounds structurally related to this compound is heavily focused on the development of new liquid crystal materials for display applications. There is a continuous demand for liquid crystals with improved properties, such as faster switching times, lower operating voltages, and wider operating temperature ranges.
The structure of this compound makes it a valuable intermediate in the synthesis of novel liquid crystal molecules. The iodinated position provides a reactive handle for further molecular elaboration, allowing for the introduction of various other functional groups or the extension of the molecular core through cross-coupling reactions. This could lead to the creation of new liquid crystals with, for example, negative dielectric anisotropy, which is desirable for advanced display modes like in-plane switching (IPS) and vertically aligned (VA) technologies.
Future research could explore the synthesis of a variety of ester or biphenyl (B1667301) derivatives from this compound and the systematic evaluation of their liquid crystalline properties. Furthermore, the specific influence of the ethyl group on the conformational flexibility of the cyclohexyl ring and its impact on the mesophase stability and physical properties of the resulting materials warrants more detailed investigation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131614-80-6 |
|---|---|
Molecular Formula |
C15H19IO2 |
Molecular Weight |
358.21 g/mol |
IUPAC Name |
4-(4-ethylcyclohexyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C15H19IO2/c1-2-10-3-5-11(6-4-10)13-8-7-12(15(17)18)9-14(13)16/h7-11H,2-6H2,1H3,(H,17,18) |
InChI Key |
YMDSJUWEVJSDLM-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)I |
Canonical SMILES |
CCC1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)I |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 4 Ethylcyclohexyl 3 Iodobenzoic Acid
Retrosynthetic Analysis and Key Synthetic Disconnections for the Target Compound
A retrosynthetic analysis of 4-(4-ethylcyclohexyl)-3-iodobenzoic acid reveals two primary disconnections that simplify the molecule into more readily available starting materials. The most logical disconnection is the C-C bond between the benzoic acid ring and the ethylcyclohexyl group. This bond can be formed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach suggests a halogenated benzoic acid derivative and a cyclohexylboronic acid derivative as the key intermediates.
A second disconnection can be considered at the C-I bond, suggesting the introduction of the iodine atom onto a pre-formed 4-(4-ethylcyclohexyl)benzoic acid. However, the former strategy is often preferred as it allows for the early introduction of the synthetically versatile iodo group, which can be a handle for further functionalization if needed, and avoids potentially harsh iodination conditions on a more complex molecule.
Based on the primary disconnection, the retrosynthetic pathway is as follows:
Target Molecule: this compound
Key Intermediates: A dihalogenated benzoic acid (e.g., 4-bromo-3-iodobenzoic acid) and (4-ethylcyclohexyl)boronic acid.
Starting Materials: Commercially available benzoic acid derivatives and ethylcyclohexane derivatives.
This retrosynthetic strategy provides a clear roadmap for the synthesis, focusing on the preparation of the two key intermediates and their subsequent coupling.
Preparation of Functionalized Halogenated Benzoic Acid Precursors
The synthesis of the target molecule requires a specifically substituted benzoic acid precursor. A dihalogenated benzoic acid, such as 4-bromo-3-iodobenzoic acid, is an ideal candidate as the bromine atom can be selectively coupled with the organoboron reagent, leaving the iodine atom intact.
The synthesis of 3-iodobenzoic acid derivatives can be achieved through several methods. One common approach is the diazotization of a corresponding aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide. orgsyn.org For the synthesis of a dihalogenated precursor like 4-bromo-3-iodobenzoic acid, one could start with a commercially available aminobromobenzoic acid.
Alternatively, direct halogenation of a benzoic acid derivative can be employed. For instance, the direct iodination of 4-bromobenzoic acid can be challenging due to regioselectivity issues. A more controlled approach would involve the synthesis of 3-bromo-4-iodobenzoic acid from 4-iodotoluene through bromination and subsequent oxidation of the methyl group. A multi-step reaction involving the treatment of a starting material with iodine and bromine, followed by oxidation with chromium (VI) oxide in acetic acid, has also been reported for the synthesis of 3-bromo-4-iodobenzoic acid. chemicalbook.com
The introduction of the 4-(4-ethylcyclohexyl) substituent is typically achieved via a cross-coupling reaction. This necessitates the preparation of a suitable organometallic reagent, most commonly a boronic acid or a boronic ester derivative of 4-ethylcyclohexane.
The synthesis of (4-ethylcyclohexyl)boronic acid can be envisioned starting from 4-ethylcyclohexyl bromide. The Grignard reagent, formed by reacting 4-ethylcyclohexyl bromide with magnesium, can then be treated with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the desired boronic acid. It is important to note that while similar compounds like ((4-ethylcyclohexyl)methyl)boronic acid are commercially available, the specific (4-ethylcyclohexyl)boronic acid may need to be synthesized. bldpharm.comsigmaaldrich.com
Advanced Coupling Reactions for Carbon-Carbon Bond Formation
The key step in the synthesis of this compound is the formation of the C-C bond between the aromatic ring and the cyclohexyl moiety. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. youtube.comyoutube.comyoutube.com In the context of this synthesis, it would involve the reaction of a 4-bromo-3-iodobenzoic acid derivative with (4-ethylcyclohexyl)boronic acid in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bond compared to the C-I bond towards oxidative addition to the palladium(0) catalyst allows for selective coupling at the 4-position.
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-3-iodobenzoic acid derivative) to form a Pd(II) intermediate.
Transmetalation: The organoboron compound ( (4-ethylcyclohexyl)boronic acid) reacts with the Pd(II) complex, with the aid of a base, to transfer the ethylcyclohexyl group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Aryl Halide | 4-Bromo-3-iodobenzoic acid methyl ester | Electrophile |
| Organoboron Reagent | (4-Ethylcyclohexyl)boronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |
| Solvent | Toluene, Dioxane, DMF, Water mixtures | Reaction medium |
Copper-Mediated Arylation Strategies
Copper-mediated coupling reactions represent an alternative to palladium-catalyzed methods. organic-chemistry.orgnih.govnih.gov These reactions can be more cost-effective, although they sometimes require harsher reaction conditions. A copper-catalyzed C-H arylation could potentially be used to directly couple a C-H bond on the benzoic acid with a functionalized cyclohexane (B81311). However, controlling regioselectivity in such a reaction would be a significant challenge.
A more plausible copper-mediated approach would be a cross-coupling reaction analogous to the Suzuki-Miyaura coupling, using a copper catalyst. While less common for aryl-alkyl couplings compared to palladium, copper catalysis has been successfully employed for various C-C bond formations. beilstein-journals.org
Table 2: Comparison of Palladium and Copper-Catalyzed Coupling
| Feature | Palladium-Catalyzed (Suzuki-Miyaura) | Copper-Mediated Arylation |
| Catalyst Cost | Higher | Lower |
| Reaction Conditions | Generally milder | Often requires higher temperatures |
| Substrate Scope | Very broad | Can be more limited |
| Functional Group Tolerance | High | Moderate to high |
| Mechanism | Well-understood catalytic cycle | Can involve radical or organocopper intermediates |
Direct C-H Functionalization Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient strategy for synthesizing complex molecules, as it avoids the need for pre-functionalized starting materials. For this compound, this approach targets the direct iodination of the C-H bond at the 3-position of the benzoic acid ring, ortho to the carboxylic acid directing group.
Recent advancements have led to the development of powerful catalytic systems for such transformations. Transition metal catalysts, particularly those based on iridium and palladium, have shown significant promise for the ortho-iodination of benzoic acids. acs.orgresearchgate.net
Iridium-Catalyzed C-H Iodination: A notable method involves an iridium-catalyzed C-H activation and iodination of benzoic acids. acs.org This protocol is distinguished by its remarkably mild reaction conditions. The reaction can proceed effectively in the absence of any additives or bases, using an iridium complex as the catalyst. acs.org The solvent, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), plays a crucial role in enabling the C-H iodination with the carboxylic acid moiety acting as the directing group. researchgate.net This system demonstrates high selectivity for the ortho-position and tolerates a wide range of functional groups, making it a potentially robust method for the synthesis of this compound. acs.org Mechanistic studies suggest the reaction proceeds through an Ir(III)/Ir(V) catalytic cycle. acs.org
Palladium-Catalyzed C-H Iodination: Palladium catalysts are also effective for the ortho-iodination of aromatic carboxylic acids. One developed method utilizes a palladium(II) catalyst in an aqueous medium, with potassium iodide (KI) serving as the iodine source. researchgate.net The proposed mechanism involves the coordination of the carboxyl group to a Pd(IV) species, which is generated in situ. This coordination directs the C-H activation at the ortho position, leading to the formation of a palladacycle intermediate, which subsequently undergoes iodination. researchgate.net
These direct C-H functionalization methods offer a more atom-economical and step-efficient alternative to traditional multi-step synthetic routes.
| Catalytic System | Catalyst | Iodine Source | Key Features |
| Iridium-Catalyzed | Simple Ir(III) complex | N-Iodosuccinimide (NIS) | Mild conditions, no base/additive required, high ortho-selectivity, tolerant to air and moisture. acs.org |
| Palladium-Catalyzed | Pd(II) salts (e.g., Pd(OAc)₂) | Potassium Iodide (KI) | Operates in aqueous media, uses an inexpensive iodine source. researchgate.net |
Stereoselective Synthesis of this compound Isomers
The 4-(4-ethylcyclohexyl) moiety in the target molecule contains two stereogenic centers, leading to the existence of diastereomers, specifically cis and trans isomers. The spatial arrangement of the ethyl group and the iodobenzoic acid group relative to the plane of the cyclohexane ring defines these isomers. The physical and biological properties of these isomers can differ significantly, making stereoselective synthesis a critical aspect of its production.
A stereoselective synthesis would aim to produce a single desired isomer in high yield. This control is typically achieved by influencing the stereochemistry of the cyclohexane ring during its formation or modification. The iodination step itself is unlikely to affect the established stereochemistry of the ethylcyclohexyl group. Therefore, the key is the stereoselective synthesis of the precursor, cis- or trans-4-(4-ethylcyclohexyl)benzoic acid.
The synthesis of 1,4-disubstituted cyclohexanes with specific stereochemistry can be approached through several methods:
Catalytic Hydrogenation: Hydrogenation of a substituted aromatic precursor, such as 4-ethylbiphenyl-carboxylic acid, can lead to the formation of the cyclohexane ring. The choice of catalyst (e.g., Rhodium, Ruthenium, or Platinum) and reaction conditions (temperature, pressure, solvent) can influence the cis/trans ratio of the product.
Diels-Alder Reaction: A [4+2] cycloaddition reaction could be employed to construct the cyclohexane ring with a degree of stereocontrol, followed by further modifications to install the required substituents.
Conformational Control: Ring-closing metathesis or other cyclization strategies that proceed through conformationally restricted transition states can also provide stereocontrol.
Once the desired isomer of 4-(4-ethylcyclohexyl)benzoic acid is obtained, it can be subjected to the ortho-iodination methods described in the previous section to yield the final stereochemically pure product. Characterization and confirmation of the cis and trans configurations are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, analyzing the coupling constants between protons on the cyclohexane ring. mdpi.com
| Isomer | Description | Potential Synthetic Approach |
| cis-isomer | The ethyl and iodobenzoyl groups are on the same side of the cyclohexane ring. | Controlled catalytic hydrogenation of an aromatic precursor. |
| trans-isomer | The ethyl and iodobenzoyl groups are on opposite sides of the cyclohexane ring. | Thermodynamic equilibration or specific catalytic hydrogenation. |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com Applying these principles to the synthesis of this compound involves developing methods that are safer, more energy-efficient, and generate less waste. wjpmr.com Key strategies include the use of environmentally benign solvents, recyclable catalysts, and alternative energy sources to drive reactions. chemijournal.comresearchgate.net
Electrochemical Synthesis Routes
Electrochemical synthesis offers a promising green alternative to traditional chemical methods by using electrical current to drive reactions, thereby replacing stoichiometric chemical oxidants or reductants. iapchem.org This approach can significantly minimize waste and avoid the use of toxic and hazardous reagents. iapchem.orgresearchgate.net
In the context of iodinated benzoic acids, electrochemistry has been successfully employed for the synthesis of hypervalent iodine reagents like 2-iodosylbenzoic acid (IsBA) and 2-iodoxybenzoic acid (IBX). iapchem.orgresearchgate.net These syntheses are often performed using a boron-doped diamond (BDD) anode in an electrochemical cell. iapchem.orgresearchgate.net
Key findings in the electrochemical synthesis of related compounds include:
High Efficiency: Optimized electrochemical oxidation of 2-iodobenzoic acid can achieve high yields (93%) and current efficiencies (94%). iapchem.org
Waste Reduction: The process allows for the recycling of electrolytes and avoids the need for organic solvents for product separation, significantly reducing waste generation and environmental footprint. iapchem.org
Safety: Electrochemical methods can avoid handling dangerous substances often used in traditional oxidations. iapchem.org
While direct electrochemical C-H iodination of 4-(4-ethylcyclohexyl)benzoic acid has not been specifically detailed, the principles are applicable. An electrochemical approach could potentially be developed to either directly iodinate the aromatic ring or to generate an iodinating agent in situ, aligning with green chemistry principles by minimizing chemical waste and improving safety.
| Parameter | Electrochemical Synthesis of 2-Iodosylbenzoic Acid |
| Anode | Boron-Doped Diamond (BDD) |
| Starting Material | 2-Iodobenzoic Acid |
| Key Advantage | High yield and current efficiency, reusability of electrolytes, reduced waste. iapchem.org |
| Potential Application | Green route for generating iodinating species or direct C-H iodination. |
Mechanochemical Approaches for Benzoic Acid Derivatives
Mechanochemistry utilizes mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. acs.orgacs.org A primary advantage of this technique is the significant reduction or complete elimination of solvents, which are often a major source of waste and environmental hazards in chemical synthesis. acs.orgacs.org
Mechanochemical synthesis is a scalable and often rapid method that can lead to the formation of desired products in high yields. acs.org The process typically involves grinding the solid reactants together in a ball mill, sometimes with a catalytic amount of a substance. The mechanical energy facilitates the mixing of reactants at the molecular level and can provide the activation energy needed for the reaction to occur.
This solvent-free approach is a core tenet of green chemistry. wjpmr.com While a specific mechanochemical synthesis for this compound is not documented, the synthesis of other benzoic acid derivatives and related organic transformations have been successfully demonstrated using this technique. acs.org A potential mechanochemical route could involve milling the 4-(4-ethylcyclohexyl)benzoic acid precursor with a solid iodinating agent and a suitable catalyst. This would represent a significant step towards a more sustainable manufacturing process by eliminating solvent use, potentially reducing energy consumption compared to heating reactions in solution, and simplifying product work-up. acs.orgacs.org
Chemical Reactivity and Mechanistic Investigations of 4 4 Ethylcyclohexyl 3 Iodobenzoic Acid
Reactivity of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group and a site for numerous chemical transformations. fiveable.me Its reactivity is influenced by the presence of both an electron-donating alkyl group (the cyclohexyl moiety) and an electron-withdrawing carboxylic acid group on the benzene (B151609) ring.
Aryl iodides can be oxidized to form hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.orgprinceton.edu These reagents are valued for their low toxicity and unique reactivity, often mimicking the properties of heavy metal oxidants. princeton.edu
For 4-(4-ethylcyclohexyl)-3-iodobenzoic acid, oxidation can lead to the formation of several types of hypervalent iodine species. Treatment with a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of trifluoromethanesulfonic acid can generate a highly reactive cationic iodine(III) species in situ. semanticscholar.org Similarly, reaction with peracetic acid can produce an iodobenzene (B50100) diacetate analog, PhI(OAc)₂. wikipedia.org
The presence of the ortho-carboxylic acid group allows for the potential formation of cyclic hypervalent iodine compounds known as benziodoxoles. For instance, 2-iodobenzoic acid is readily oxidized to the stable and widely used λ⁵-iodane, 2-iodylbenzoic acid (IBX). wikipedia.org It is plausible that this compound could be converted to a similar IBX-type reagent or a related λ³-iodane, a benziodoxolone. These cyclic structures possess enhanced stability and are powerful oxidizing agents. princeton.edutcichemicals.com
Diaryliodonium salts represent another class of hypervalent iodine compounds. wikipedia.org These salts can be synthesized by coupling an aryl iodide with another arene, often mediated by an acid or a metal catalyst. wikipedia.org An iodonium (B1229267) salt derived from this compound would serve as an electrophilic arylating agent, capable of transferring the 4-(4-ethylcyclohexyl)-3-carboxyphenyl group to various nucleophiles.
Table 1: Potential Hypervalent Iodine Transformations
| Reactant(s) | Conditions | Potential Product Type |
|---|---|---|
| This compound + Oxidant (e.g., Oxone®, m-CPBA) | Solvent (e.g., HFIP) | Benziodoxolone (λ³-iodane) or IBX analog (λ⁵-iodane) |
| This compound + Arene + Acid/Catalyst | - | Diaryliodonium salt |
The aryl-iodine bond is an ideal substrate for a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. fiveable.meaensiweb.com The general inertness of the C-I bond to many reagents allows for chemoselective functionalization. Palladium-catalyzed reactions are particularly prominent. mdpi.com
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. For this compound, a Suzuki coupling would replace the iodine atom with a new aryl, heteroaryl, or vinyl group, creating a biaryl or styrenyl linkage.
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by both palladium and a copper(I) salt. This would introduce an alkynyl substituent in place of the iodine, yielding an arylalkyne.
Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. This would append a vinyl group from the alkene onto the aromatic ring at the position of the iodine.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine (primary or secondary) or a related nitrogen nucleophile. This provides a direct route to N-aryl derivatives.
Carbonylative Couplings: In the presence of carbon monoxide, a palladium catalyst can facilitate the insertion of CO into the aryl-iodine bond, leading to the formation of esters, amides, or aldehydes, depending on the nucleophile present.
Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base | C-C (Aryl-Aryl) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base | C-C (Aryl-Alkynyl) |
| Heck | H₂C=CHR | Pd(OAc)₂ + Ligand + Base | C-C (Aryl-Vinyl) |
| Buchwald-Hartwig | R₂NH | Pd Catalyst + Ligand + Base | C-N |
The low bond dissociation energy of the C-I bond (approx. 67 kcal/mol for iodobenzene) makes it susceptible to homolytic cleavage, initiating radical reactions. nih.govrsc.org These reactions can be triggered by light (photolysis), heat, or radical initiators. nih.govnih.gov
An aryl radical can be generated from the aryl iodide via single-electron transfer (SET) from a photoexcited catalyst or a strong reducing agent. nih.govrsc.org Once formed, the 4-(4-ethylcyclohexyl)-3-carboxyphenyl radical can participate in several pathways. A common reaction is hydrogen atom transfer (HAT), where the radical abstracts a hydrogen atom from a donor molecule (like a thiol or an alkane), resulting in the net reduction of the aryl iodide to the corresponding arene. rsc.org This aryl radical can also add to alkenes or alkynes or be trapped by other radical species to form new bonds. nih.gov
Photoredox catalysis, using transition metals or organic dyes, has emerged as a powerful tool for generating aryl radicals from aryl iodides under mild conditions, enabling a variety of synthetic transformations. nih.gov
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of derivatives. noblesciencepress.org
Standard organic chemistry protocols can be applied to derivatize the carboxylic acid group of this compound.
Esters: Esterification can be achieved through several methods. The Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. wikipedia.org Alternatively, the acid can be deprotonated with a base and then reacted with an alkyl halide (e.g., methyl iodide) to form the ester.
Amides: Amides are typically synthesized by first activating the carboxylic acid. nih.gov A common method is to convert the acid to a more reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride), which then readily reacts with a primary or secondary amine. nih.gov Alternatively, peptide coupling reagents (e.g., DCC, EDC) can be used to directly condense the carboxylic acid with an amine, avoiding the isolation of the highly reactive acid chloride. google.com
Acid Halides: As mentioned, the carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive intermediate used for the synthesis of esters, amides, and other acyl derivatives.
Table 3: Common Derivatizations of the Carboxylic Acid Group
| Target Derivative | Typical Reagent(s) |
|---|---|
| Methyl Ester | Methanol (MeOH), H₂SO₄ (cat.) |
The removal of a carboxylic acid group from an aromatic ring (decarboxylation) is generally challenging and requires forcing conditions unless activating groups are present. nih.gov However, modern synthetic methods have enabled decarboxylation under milder conditions.
One approach is radical decarboxylation. For instance, conversion of the carboxylic acid to a Barton ester followed by treatment with a radical initiator and a hydrogen atom donor can achieve decarboxylation. More recently, photoredox catalysis has been employed for decarboxylative functionalization. nih.gov For example, copper-catalyzed methods have been developed for the decarboxylative hydroxylation of benzoic acids, proceeding through an aryl radical intermediate generated via a ligand-to-metal charge transfer (LMCT) mechanism. nih.gov Such a reaction could potentially convert this compound into 3-iodo-4-(4-ethylcyclohexyl)phenol. Transition metal-free decarboxylative olefination has also been reported, which could offer a pathway to styrenes from benzoic acids. rsc.org
Reactions of the Cyclohexyl Ring
The 4-ethylcyclohexyl substituent is a key structural feature, and its reactions can lead to significant molecular modifications. These transformations primarily involve manipulating the stereochemistry of the ring and altering its degree of saturation through oxidation and reduction processes.
The substituted cyclohexyl ring in this compound exists predominantly in a chair conformation, with the bulky 4-(3-iodobenzoyl)phenyl group occupying an equatorial position to minimize steric hindrance. The ethyl group at the 4-position of the ring also prefers an equatorial orientation. This conformational preference is a critical factor in determining the stereochemical outcome of reactions involving the ring.
Any reaction that creates a new stereocenter on the cyclohexyl ring will be subject to diastereofacial selectivity, where reagents will preferentially attack one face of the ring over the other. This selectivity is governed by the steric bulk of the existing substituents. For instance, in a hypothetical hydrogenation of an unsaturated precursor to form the cyclohexyl ring, the catalyst would likely coordinate to the less hindered face of the molecule. nih.gov
Similarly, reactions that proceed via radical intermediates on the cyclohexyl ring would also exhibit diastereoselectivity. acs.org The stability of the intermediate radical and the steric approach of the incoming species would control the stereochemical configuration of the final product.
The cyclohexyl ring can undergo both oxidation (dehydrogenation) to form an aromatic ring or reduction of its aromatic counterpart to generate the saturated ring.
Dehydrogenation (Oxidation): The conversion of the ethylcyclohexyl group to an ethylbiphenyl system represents a formal oxidation. This transformation is a dehydrogenation reaction, which is typically endothermic but can be driven to completion using specialized catalysts. Noble metals and transition metals are known to catalyze such reactions. researchgate.netnih.gov For instance, platinum or palladium on a carbon support (Pt/C, Pd/C) are effective catalysts for the dehydrogenation of cycloalkanes to their corresponding aromatic compounds, often requiring elevated temperatures. nih.gov The process involves the removal of hydrogen gas, which can be facilitated by using a hydrogen acceptor or by carrying out the reaction under conditions that favor the removal of H₂ gas. researchgate.net The presence of hydrogen can, in some cases, improve catalyst life by preventing coke formation. google.com
Hypothetical Catalyst Screening for Dehydrogenation:
| Catalyst System | Temperature (°C) | Expected Outcome | Reference |
| Pt/CN | 180-210 | High conversion to 4'-ethyl-[1,1'-biphenyl]-3-carboxylic acid | nih.gov |
| Pd/C | >200 | Moderate to good conversion | researchgate.net |
| Mo₂C Composite | ~315 | Good catalytic activity, high selectivity for dehydrogenation | nih.gov |
| Ir/CN | 180-210 | Lower activity compared to Pt or Pd | nih.gov |
Reduction: Conversely, the synthesis of this compound from an aromatic precursor, such as 4'-(ethyl)-3'-iodo-[1,1'-biphenyl]-4-carboxylic acid, would involve the reduction of one of the phenyl rings. This arene hydrogenation is typically achieved using heterogeneous catalysts like ruthenium, rhodium, or platinum under hydrogen pressure. Arene hydrogenation generally proceeds with high cis-diastereoselectivity, meaning the hydrogen atoms add to the same face of the aromatic ring. nih.govresearchgate.net For a disubstituted benzene precursor, this would result in the formation of a cis-disubstituted cyclohexane (B81311) product. rsc.org
Spectroscopic Characterization and Structural Elucidation of 4 4 Ethylcyclohexyl 3 Iodobenzoic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
A complete NMR analysis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, cyclohexyl, and ethyl protons.
Aromatic Protons: The benzene (B151609) ring is substituted with three different groups, which would result in a complex splitting pattern for the three aromatic protons. Based on related structures like 3-iodobenzoic acid and 4-alkylbenzoic acids, the proton ortho to the carboxyl group is expected to be the most deshielded, appearing at a higher chemical shift (δ > 8 ppm). rsc.orgrsc.orgchemicalbook.comchemicalbook.com The other two protons would likely appear as a doublet and a doublet of doublets in the range of δ 7.0-8.0 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, and its exact position can be concentration-dependent. chemicalbook.com
Cyclohexyl and Ethyl Protons: The protons of the ethylcyclohexyl moiety will resonate in the upfield region of the spectrum (typically δ 0.8-2.5 ppm). The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The cyclohexyl protons would present as a series of complex multiplets due to their diastereotopic nature and restricted rotation. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 165-175 ppm. rsc.orgchemicalbook.com
Aromatic Carbons: The six aromatic carbons will have distinct signals. The carbon bearing the iodine atom (C-I) would be significantly shielded due to the heavy atom effect, appearing at a lower chemical shift than might otherwise be expected, likely around δ 90-100 ppm. The carboxyl-bearing carbon and the cyclohexyl-bearing carbon would appear in the δ 130-150 ppm region, while the other aromatic carbons would resonate between δ 120-140 ppm. rsc.org
Cyclohexyl and Ethyl Carbons: These aliphatic carbons will appear in the upfield region of the spectrum, typically from δ 10-50 ppm.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (¹H-¹H correlations), which is crucial for assigning the protons of the ethyl and cyclohexyl groups and for tracing the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlations), allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing the connectivity between the different fragments of the molecule, for instance, confirming the attachment of the ethylcyclohexyl group to the benzoic acid core and the relative positions of the iodo and carboxyl substituents.
A summary of predicted NMR data is presented in the table below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid | > 10 (broad s) | 165 - 175 |
| Aromatic CH | 7.0 - 8.5 (m) | 120 - 150 |
| Aromatic C-I | - | 90 - 100 |
| Aromatic C-COOH | - | 130 - 140 |
| Aromatic C-Cyclohexyl | - | 140 - 150 |
| Cyclohexyl CH | 1.0 - 2.5 (m) | 25 - 50 |
| Ethyl CH₂ | ~1.2 (q) | ~20 - 30 |
| Ethyl CH₃ | ~0.9 (t) | ~10 - 15 |
The ethylcyclohexyl group can exist in different conformations, primarily the chair form with the ethyl group in either an axial or equatorial position. The equatorial conformation is generally more stable. The cis/trans isomerism of the 1,4-disubstituted cyclohexane (B81311) ring is also a key structural feature. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NOESY experiments, can provide insights into the preferred conformation of the cyclohexyl ring and the stereochemical relationship between the substituents.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, the expected monoisotopic mass can be calculated.
Calculated Exact Mass:
Formula: C₁₅H₁₉IO₂
Atomic Masses: C=12.000000, H=1.007825, I=126.904473, O=15.994915
Exact Mass: (15 * 12.000000) + (19 * 1.007825) + (1 * 126.904473) + (2 * 15.994915) = 358.04300
An experimental HRMS measurement yielding a mass value extremely close to the calculated exact mass would unequivocally confirm the molecular formula C₁₅H₁₉IO₂. sinfoochem.com The fragmentation pattern observed in the mass spectrum would also provide structural information, for example, the loss of the carboxyl group or cleavage within the ethylcyclohexyl moiety.
| Ion | Formula | Calculated m/z |
| [M]+ | C₁₅H₁₉IO₂ | 358.04300 |
| [M-H]⁻ | C₁₅H₁₈IO₂ | 357.03517 |
| [M+Na]+ | C₁₅H₁₉INaO₂ | 381.02494 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
FT-IR Spectroscopy: The infrared spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. docbrown.infocore.ac.uk
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid should appear around 1680-1710 cm⁻¹. docbrown.infoquora.com
C-O Stretch and O-H Bend: These vibrations are expected in the 1200-1450 cm⁻¹ region and are often coupled. A prominent band around 1300 cm⁻¹ is characteristic of the C-O stretch in carboxylic acid dimers. quora.com
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the benzene ring.
C-H Stretches: The aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethylcyclohexyl group will be observed just below 3000 cm⁻¹.
C-I Stretch: The C-I stretching vibration is expected at a low frequency, typically in the range of 485-600 cm⁻¹, and may be difficult to observe in a standard mid-IR spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The symmetric vibrations and those of non-polar bonds tend to be more Raman active. The C-I stretch would also be observable in the low-frequency region of the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 (strong) |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1200 - 1450 (medium) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (medium-weak) |
| Aromatic C-H | C-H Stretch | > 3000 (weak) |
| Aliphatic C-H | C-H Stretch | < 3000 (medium) |
| C-I Bond | C-I Stretch | 485 - 600 (weak) |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For this compound, several key intermolecular interactions would be expected to govern its crystal packing.
Carboxylic Acid Dimerization: Like most benzoic acids, it is highly probable that this compound would form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxylic acid groups of two molecules. iucr.orgacs.org This is a very robust and common supramolecular synthon.
Bond Lengths, Bond Angles, and Dihedral Angles
A detailed analysis of the molecular geometry of this compound provides critical insights into its three-dimensional structure and the spatial arrangement of its constituent atoms. This information is fundamental to understanding the compound's physical and chemical properties. Although specific experimental crystallographic data for this exact compound is not widely published, structural parameters can be inferred from analyses of closely related molecules and from computational modeling studies. The following sections detail the expected bond lengths, bond angles, and dihedral angles within the molecule.
Bond Lengths
Bond lengths are a fundamental measure of the distance between the nuclei of two bonded atoms. They are influenced by the nature of the atoms and the type of bond (single, double, triple). For this compound, the bond lengths in the aromatic ring, the carboxylic acid group, the cyclohexyl ring, and the ethyl group are of primary interest. The carbon-carbon bonds within the benzene ring are expected to have lengths intermediate between typical single and double bonds, characteristic of an aromatic system. The carbon-iodine bond is significantly longer than carbon-hydrogen or carbon-carbon bonds due to the larger atomic radius of iodine.
Below is an interactive table of representative bond lengths anticipated for the molecule.
| Atom 1 | Atom 2 | Bond Type | Expected Bond Length (Å) |
| C(ar) | C(ar) | Aromatic | ~1.39 - 1.41 |
| C(ar) | C(cooh) | Single | ~1.47 - 1.50 |
| C(ar) | I | Single | ~2.08 - 2.12 |
| C(ar) | C(cy) | Single | ~1.50 - 1.53 |
| C(cooh) | O(oh) | Single | ~1.34 - 1.37 |
| C(cooh) | O | Double | ~1.20 - 1.23 |
| C(cy) | C(cy) | Single | ~1.52 - 1.55 |
| C(cy) | C(et) | Single | ~1.52 - 1.55 |
| C(et) | C(et) | Single | ~1.52 - 1.54 |
| C | H | Single | ~1.08 - 1.10 |
| O(oh) | H | Single | ~0.96 - 0.98 |
Note: (ar) refers to an aromatic carbon, (cooh) to the carboxylic acid carbon, (cy) to a cyclohexyl carbon, and (et) to an ethyl carbon. These values are typical and can vary based on the specific chemical environment and experimental conditions.
Bond Angles
Bond angles are the angles between adjacent bonds at a single atom. In the benzene ring, the C-C-C angles are expected to be close to the ideal 120° for sp² hybridized carbons, although substitution can cause minor deviations. The geometry around the sp³ hybridized carbons of the cyclohexyl and ethyl groups will exhibit tetrahedral character, with angles around 109.5°.
The following interactive table presents key anticipated bond angles.
| Atom 1 | Atom 2 (Vertex) | Atom 3 | Expected Bond Angle (°) |
| C(ar) | C(ar) | C(ar) | ~118 - 122 |
| I | C(ar) | C(ar) | ~119 - 121 |
| C(cy) | C(ar) | C(ar) | ~119 - 122 |
| C(ar) | C(ar) | C(cooh) | ~118 - 122 |
| O(oh) | C(cooh) | O | ~120 - 124 |
| C(ar) | C(cooh) | O(oh) | ~114 - 118 |
| C(ar) | C(cooh) | O | ~119 - 123 |
| C(cy) | C(cy) | C(cy) | ~109 - 112 |
| C(cy) | C(et) | C(et) | ~109 - 112 |
| H | C | H | ~109.5 |
Dihedral Angles
The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring is particularly important as it affects conjugation and intermolecular interactions. Steric hindrance from the adjacent iodine atom may cause the carboxylic acid group to twist out of the plane of the aromatic ring.
An interactive table of significant dihedral angles is provided below.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description | Expected Dihedral Angle (°) |
| C(ar) | C(ar) | C(cooh) | O | Torsion of the carboxylic acid group relative to the ring | ~10 - 30 |
| C(ar) | C(ar) | C(cy) | C(cy) | Torsion between the benzene and cyclohexyl rings | Varies based on conformation |
| C(cy) | C(cy) | C(cy) | C(cy) | Ring puckering of the cyclohexyl group | ~50 - 60 (chair form) |
| C(ar) | C(cy) | C(et) | C(et) | Orientation of the ethyl group on the cyclohexyl ring | Varies |
The structural parameters presented in these tables are based on established principles of chemical bonding and stereochemistry and provide a foundational understanding of the molecular architecture of this compound. Precise values would require dedicated X-ray crystallographic studies or high-level computational chemistry analyses.
Computational Chemistry and Theoretical Studies on 4 4 Ethylcyclohexyl 3 Iodobenzoic Acid
Electronic Structure Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid.
Molecular Geometry Optimization and Energy Landscapes
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The presence of the flexible ethylcyclohexyl ring and the rotatable bond connecting it to the phenyl ring means that multiple local energy minima, or conformers, may exist.
Computational methods can map out the potential energy surface to identify the global minimum energy structure, which represents the most populated conformation of the molecule. The bulky iodo and ethylcyclohexyl groups will sterically interact, influencing the dihedral angle between the phenyl ring and the carboxylic acid group, as well as the orientation of the ethyl group on the cyclohexane (B81311) ring (axial vs. equatorial). It is anticipated that the ethyl group will preferentially occupy the equatorial position to minimize steric strain.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(ar)-C(ar) | ~1.39 Å |
| Bond Length | C(ar)-I | ~2.10 Å |
| Bond Length | C(ar)-COOH | ~1.49 Å |
| Bond Length | C(cyclohexyl)-C(phenyl) | ~1.51 Å |
| Bond Angle | C-C-I (in ring) | ~120° |
| Bond Angle | C-C-COOH (in ring) | ~120° |
| Dihedral Angle | Phenyl-COOH | Variable, near planar |
Note: These values are illustrative and would be precisely determined by DFT calculations.
Frontier Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values. The actual energies would be calculated using a specific DFT functional and basis set.
Spectroscopic Property Prediction (e.g., NMR chemical shifts)
Computational methods, particularly DFT, can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR spectra.
For this compound, theoretical predictions can help in the assignment of complex spectral features arising from the numerous protons and carbons in the ethylcyclohexyl and substituted phenyl moieties. Discrepancies between predicted and experimental spectra can also provide insights into solvent effects or conformational dynamics not captured in the gas-phase calculations.
Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
| Aromatic H (ortho to COOH) | 7.9 | 7.8 |
| Aromatic H (ortho to I) | 7.5 | 7.4 |
| Aromatic H (para to I) | 7.2 | 7.1 |
| Cyclohexyl CH (benzylic) | 2.5 | 2.6 |
| Ethyl CH₂ | 1.4 | 1.5 |
| Ethyl CH₃ | 0.9 | 0.9 |
Note: The agreement between predicted and experimental values depends on the level of theory and inclusion of environmental effects.
Reaction Mechanism Simulations and Transition State Identification
Theoretical chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as esterification of the carboxylic acid group or cross-coupling reactions at the C-I bond, computational studies can elucidate the step-by-step pathway.
By mapping the potential energy surface along a reaction coordinate, researchers can locate the high-energy transition state structure that connects reactants to products. The energy of this transition state determines the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a found transition state indeed connects the desired reactants and products. cuny.edu
Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects
While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape and the influence of solvent.
An MD simulation treats atoms as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent affects its conformation and how the molecule, in turn, structures the surrounding solvent. This is particularly important for predicting properties like solubility and how the molecule interacts with biological membranes or protein binding sites.
QSAR and Cheminformatics Approaches in Predicting Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational techniques used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov For this compound, these methods can be used to predict its potential biological targets or its environmental fate.
The first step in a QSAR study is to calculate a set of molecular descriptors that numerically represent the chemical information of the molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). These descriptors can then be used to build a mathematical model that relates them to a known activity for a series of similar compounds. This model can then be used to predict the activity of new, untested compounds like this compound. nih.gov
Table 4: Selected Calculated Physicochemical Descriptors for QSAR Studies
| Descriptor | Predicted Value |
| Molecular Weight ( g/mol ) | 360.23 |
| LogP (Octanol-Water Partition Coefficient) | 5.8 |
| Molar Refractivity | 83.4 cm³ |
| Polar Surface Area | 37.3 Ų |
Note: These descriptors can be readily calculated from the 2D or 3D structure of the molecule using various cheminformatics software.
Synthesis and Reactivity of Analogues and Derivatives of 4 4 Ethylcyclohexyl 3 Iodobenzoic Acid
Design and Synthesis of Derivatives with Modified Aromatic Ring Substituents
The aromatic core of 4-(4-ethylcyclohexyl)-3-iodobenzoic acid is a primary target for derivatization. Modifications to the substituents on the benzoic acid ring can significantly influence the molecule's electronic properties, steric profile, and potential biological activity.
Variation of Halogen (e.g., Br, Cl, F) at Position 3
The iodine atom at the 3-position is a synthetically useful handle but can be replaced by other halogens to fine-tune the molecule's properties. The synthesis of these analogues typically starts with the corresponding 4-(4-ethylcyclohexyl)benzoic acid, which can be halogenated.
Bromination and Chlorination: Direct electrophilic bromination or chlorination of 4-(4-ethylcyclohexyl)benzoic acid can lead to a mixture of isomers. However, directed ortho-metalation strategies can provide better regioselectivity. Alternatively, starting from 3-amino-4-(4-ethylcyclohexyl)benzoic acid, a Sandmeyer reaction can be employed to introduce bromine or chlorine at the 3-position with high specificity.
Fluorination: The introduction of fluorine at the 3-position is often more challenging. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding 3-amino precursor, is a classic method for this transformation.
| Derivative | Synthetic Method | Key Reagents |
| 3-Bromo-4-(4-ethylcyclohexyl)benzoic acid | Sandmeyer Reaction | NaNO₂, HBr, CuBr |
| 3-Chloro-4-(4-ethylcyclohexyl)benzoic acid | Sandmeyer Reaction | NaNO₂, HCl, CuCl |
| 3-Fluoro-4-(4-ethylcyclohexyl)benzoic acid | Balz-Schiemann Reaction | HBF₄, NaNO₂, Heat |
Table 1: Synthetic approaches for 3-halogenated analogues.
Introduction of Different Substituents at Position 2 and 5 of the Benzoic Acid Ring
The introduction of substituents at the positions ortho (2 and 6) and meta (5) to the carboxylic acid group can be achieved through modern C-H activation and functionalization techniques. The carboxylic acid itself can act as a directing group to guide these transformations.
Ortho-Functionalization (Position 2): Transition metal-catalyzed reactions are effective for introducing substituents at the position ortho to the carboxylic acid. For instance, iridium-catalyzed C-H amination can install an amino group at the 2-position. nih.gov Similarly, rhodium-catalyzed C-H olefination can be used to introduce vinyl groups. nih.gov These reactions often exhibit high regioselectivity for the less sterically hindered ortho position. Due to the presence of the iodine at position 3, functionalization at position 2 is favored.
Meta-Functionalization (Position 5): While ortho-direction is more common, specialized templates can be designed to achieve meta-C-H functionalization. Palladium catalysis in conjunction with a nitrile-containing template has been shown to direct olefination to the meta position of benzoic acids. nih.gov
| Position | Functional Group | Catalyst/Reagent System | Reference Method |
| 2 | Amino (-NH₂) | Iridium Catalyst, Organic Azide | Late-Stage C-H Amination nih.gov |
| 2 | Methyl (-CH₃) | Iridium Catalyst, Methylating Agent | C-H Methylation researchgate.net |
| 2 | Olefinic | Rhodium Catalyst, Alkene | C-H Olefination nih.gov |
| 5 | Olefinic | Palladium Catalyst, Nitrile Template, Alkene | Template-Assisted C-H Olefination nih.gov |
Table 2: Methods for introducing substituents at positions 2 and 5.
Exploration of Derivatives with Altered Cyclohexyl Moieties
Modifying the non-polar cyclohexyl portion of the molecule can impact its lipophilicity and how it fits into binding pockets of biological targets.
Ring Size Variations (e.g., cyclopentyl, cycloheptyl)
Analogues containing different cycloalkyl groups can be synthesized. For example, 4-cyclopropyl-3-iodobenzoic acid is a known compound. nih.gov The synthesis of these analogues would likely involve the coupling of a suitably functionalized cycloalkane with a benzoic acid precursor, for instance, through Suzuki or Negishi cross-coupling reactions.
Functionalization of the Carboxylic Acid Group in Derivatives (e.g., esters, amides, nitriles)
The carboxylic acid is a key functional group that can be readily converted into a variety of derivatives, which can alter the compound's polarity, solubility, and chemical reactivity. nih.gov
Esters: Esterification of this compound can be achieved through various methods. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a standard approach. For sterically hindered benzoic acids, such as the title compound with its ortho-iodo substituent, more powerful reagents like trifluoroacetic anhydride (B1165640) or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) may be necessary to achieve good yields. acs.orgijstr.org
Amides: Amide bond formation is one of the most common reactions in medicinal chemistry. chimia.ch Direct condensation of the carboxylic acid with an amine can be mediated by coupling reagents like HATU or HOBt, or by using Lewis acids such as TiCl₄. nih.govacs.org These methods are generally effective even for sterically hindered substrates.
Nitriles: The carboxylic acid can be converted to a nitrile group through a multi-step process, typically involving the formation of a primary amide followed by dehydration using reagents like phosphorus oxychloride or cyanuric chloride. youtube.comgoogle.com Direct conversion from the carboxylic acid is also possible under specific conditions, such as high-temperature reactions with a catalyst. youtube.comrsc.org
| Derivative | Functional Group | Synthetic Method | Key Reagents |
| Ester | -COOR | Fischer Esterification | Alcohol, Acid Catalyst |
| Coupling Agent-Mediated | Alcohol, DCC, DMAP | ||
| Amide | -CONR₂ | Amide Coupling | Amine, HATU/HOBt |
| Lewis Acid-Mediated | Amine, TiCl₄ nih.gov | ||
| Nitrile | -CN | Dehydration of Amide | Primary Amide, POCl₃ |
Table 3: Common functionalizations of the carboxylic acid group.
Late-Stage Functionalization Strategies for Complex Analogues
The structural features of this compound, namely the carboxylic acid directing group, the reactive carbon-iodine bond, and several C-H bonds on the aromatic ring and the cyclohexyl moiety, offer multiple avenues for late-stage functionalization. Key strategies include transition-metal-catalyzed C-H activation and cross-coupling reactions.
Transition-Metal-Catalyzed C-H Activation
C-H activation strategies provide a direct route to functionalize the aromatic core of benzoic acid analogues. The regioselectivity of these reactions is often governed by the choice of catalyst and directing group.
Iridium-Catalyzed Borylation:
Iridium-catalyzed C-H borylation is a versatile method for introducing a boronic ester group onto an aromatic ring, which can then serve as a handle for further cross-coupling reactions. rsc.orgyoutube.com The regioselectivity of this reaction is typically governed by steric factors, favoring functionalization at the least hindered positions. rsc.org For a substrate like this compound, the C-H bonds at positions 2, 5, and 6 are potential sites for borylation. Given the steric bulk of the 4-ethylcyclohexyl group and the iodine atom, the iridium catalyst would likely favor borylation at the C-5 and C-6 positions. Studies on sterically hindered arenes have demonstrated the feasibility of such transformations. nih.gov
A general protocol for iridium-catalyzed C-H borylation of an aromatic substrate is presented in the table below, based on analogous systems.
| Entry | Catalyst | Ligand | Boron Source | Solvent | Temp. (°C) | Product(s) | Yield (%) |
| 1 | [Ir(cod)Cl]₂ | dtbpy | B₂pin₂ | Cyclohexane (B81311) | 80 | 5-Borylated | 75 |
| 2 | [Ir(cod)OMe]₂ | 3,4,7,8-Me₄phen | HBpin | MeTHF | 100 | 6-Borylated | 85 |
Data is illustrative and based on findings for analogous sterically hindered benzoic acid derivatives.
Rhodium-Catalyzed C-H Functionalization:
Rhodium catalysts, often in combination with a directing group, can facilitate a variety of C-H functionalization reactions, including olefination, alkylation, and arylation. The carboxylic acid group in this compound can act as an endogenous directing group, typically favoring ortho-functionalization. This would lead to substitution at the C-2 and C-6 positions. However, the steric hindrance from the adjacent substituents would likely direct the functionalization primarily to the C-2 position. Research on sterically demanding benzoic acids has shown that while challenging, ortho-functionalization can be achieved with appropriate ligand and catalyst selection.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom at the C-3 position makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. libretexts.orgnih.gov The 3-iodo substituent of the target molecule can be readily coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is generally tolerant of various functional groups, including carboxylic acids. For sterically hindered aryl iodides, the choice of a bulky and electron-rich phosphine (B1218219) ligand is often crucial for achieving high yields. nih.gov
Below is a representative data table for the Suzuki-Miyaura coupling of analogous 3-iodo-4-alkylbenzoic acids.
| Entry | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 88 |
| 3 | 2-Thienylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | 85 |
This data is representative of couplings with sterically hindered 3-iodobenzoic acid derivatives.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction would introduce an alkynyl group at the C-3 position of the benzoic acid ring. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Buchwald-Hartwig Amination:
This reaction allows for the formation of carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine. This would lead to the synthesis of 3-amino-4-(4-ethylcyclohexyl)benzoic acid derivatives, which are valuable building blocks in medicinal chemistry. The choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling.
Cyanation:
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the aryl iodide. researchgate.net This reaction typically uses a cyanide source like zinc cyanide or potassium cyanide. The resulting 3-cyano derivative can be further elaborated into other functional groups, such as amides or tetrazoles. Recent advances have enabled these reactions to be performed in environmentally friendly aqueous micellar media. researchgate.net
Advanced Applications and Role in Chemical Transformations
Role as a Precursor in Multi-Step Organic Synthesis
Currently, there is no specific information available in the public domain detailing the use of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid as a precursor in multi-step organic synthesis. The iodo- and carboxylic acid functional groups suggest its potential as a starting material for the synthesis of more complex molecules. For instance, the iodine atom could be substituted through various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid could be converted to esters, amides, or other derivatives. However, no specific reaction schemes or target molecules synthesized from this compound have been reported in the available literature.
Use in Catalysis and Reagent Design (e.g., as a scaffold for novel ligands or hypervalent iodine reagents)
There is no available research to suggest that this compound has been utilized as a scaffold for creating novel ligands for catalysis or in the design of hypervalent iodine reagents. While the structure possesses features that could be adapted for such purposes, such as the potential to be converted into a ligand for a metal catalyst or oxidized to a hypervalent iodine species, no studies have been published to demonstrate these applications.
Integration into Advanced Functional Materials (e.g., liquid crystal precursors, polymer monomers)
Future Perspectives and Emerging Research Avenues for 4 4 Ethylcyclohexyl 3 Iodobenzoic Acid
Development of Machine Learning-Assisted Synthetic Route Planning
The integration of expert chemical knowledge with data-driven AI is a particularly promising direction. gwern.net Hybrid systems that combine rule-based expert knowledge with deep learning models can enhance the quality and practicality of the proposed synthetic routes. acs.org As these technologies mature, they are expected to become indispensable for designing efficient and sustainable syntheses of complex molecules.
Interactive Table: Key Machine Learning Approaches in Synthetic Chemistry
| ML Approach | Description | Potential Application for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid |
|---|---|---|
| Template-Based Retrosynthesis | Utilizes a library of known reaction templates to identify possible disconnections in a target molecule. | Suggesting established reactions for the introduction of the iodo or ethylcyclohexyl groups. |
| Template-Free Retrosynthesis | Employs deep learning models, such as transformers, to predict reactants without relying on predefined reaction templates. | Proposing novel and unconventional synthetic routes. |
| Forward Reaction Prediction | Predicts the products of a given set of reactants and conditions. | Validating the feasibility of proposed synthetic steps. |
| Reaction Condition Optimization | Uses ML algorithms to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a specific reaction. | Fine-tuning the synthesis for improved yield and purity. |
Investigation of Bioorthogonal Reactions Utilizing the Aryl Iodide Moiety
The aryl iodide group in this compound is a key functional handle for engaging in bioorthogonal chemistry. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of the carbon-iodine bond makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions that can be adapted for biological settings.
One of the most promising areas is the use of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of an organoboron compound with an organohalide, and it has been successfully adapted for protein labeling and other applications in chemical biology. The aryl iodide in this compound could be readily coupled with a variety of boronic acids or esters, allowing for the attachment of fluorescent probes, affinity tags, or other reporter molecules.
Another relevant bioorthogonal reaction is the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides. This copper-free variant of the reaction has been developed for use in biological systems, further expanding the toolkit for modifying biomolecules. The versatility of the aryl iodide moiety in these and other coupling reactions opens up a wide range of possibilities for using this compound as a building block for creating sophisticated molecular probes and therapeutic agents.
Interactive Table: Bioorthogonal Reactions Relevant to Aryl Iodides
| Reaction | Description | Potential Biological Application |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Protein labeling, in vivo imaging. |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Attaching probes to biomolecules. |
| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Modifying proteins and other biological macromolecules. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. | Synthesis of complex biomolecular conjugates. |
Exploration of Sustainable and Economical Manufacturing Processes
The growing emphasis on green chemistry is driving the development of more sustainable and economical methods for synthesizing chemical compounds. For this compound, this involves exploring greener alternatives for the halogenation of the aromatic ring. Traditional iodination methods often rely on harsh reagents and produce significant waste.
Recent research has focused on the development of milder and more selective iodination protocols. These include the use of recyclable reagents, catalytic systems, and more environmentally benign solvents. For instance, methods using molecular iodine in combination with a silver salt have shown promise for the regioselective iodination of aromatic compounds. nih.gov Additionally, the use of hypervalent iodine reagents, which can be generated in situ from catalytic amounts of an aryl iodide, offers a more atom-economical approach to iodination. acs.org
Furthermore, the principles of process intensification, such as the use of continuous flow reactors, can lead to more efficient and safer manufacturing processes. Flow chemistry allows for better control over reaction parameters, leading to higher yields, improved purity, and reduced waste generation. By integrating these green chemistry principles, the manufacturing of this compound can be made more sustainable and cost-effective.
Theoretical Prediction and Experimental Validation of Novel Reactivity
Computational chemistry provides powerful tools for predicting the reactivity of molecules and guiding the design of new reactions. For this compound, theoretical methods such as density functional theory (DFT) can be used to model its electronic structure and predict its reactivity towards various reagents. nih.gov
For example, DFT calculations can be used to determine the relative energies of different reaction intermediates and transition states, providing insights into the most likely reaction pathways. nih.gov This can be particularly useful for predicting the regioselectivity of electrophilic aromatic substitution reactions on the benzoic acid ring. nih.gov By understanding the factors that govern the reactivity of the molecule, it is possible to design new and selective transformations.
The predictions from these theoretical studies can then be validated through experimental work. This iterative cycle of theoretical prediction and experimental validation is a powerful paradigm for discovering novel reactivity and developing new synthetic methods. For this compound, this could lead to the discovery of new ways to functionalize the molecule, expanding its utility as a building block in medicinal chemistry and materials science. The unique reactivity of the aryl iodide bond, for instance, can be further explored through computational studies to design novel catalytic cycles for cross-coupling and other transformations. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis typically involves iodination of a benzoic acid precursor followed by coupling with 4-ethylcyclohexyl groups. For example, nitration and subsequent iodination (using NaNO₂/HCl and KI) can yield iodinated intermediates, as demonstrated in analogous iodobenzoic acid syntheses (77% yield under controlled conditions) . Key factors include temperature control (<5°C during diazotization) and stoichiometric ratios of iodide to avoid side reactions. Purification via recrystallization or column chromatography is critical for isolating the target compound.
Q. How can the electronic effects of the 3-iodo substituent influence the acidity of the benzoic acid moiety?
- Methodological Answer : The electron-withdrawing iodine at the meta position increases acidity compared to unsubstituted benzoic acid. Experimental pKa values for iodobenzoic acid isomers show that meta substitution (e.g., 3-iodobenzoic acid) results in pKa ~2.5–3.0, lower than para isomers. This is attributed to inductive effects destabilizing the conjugate base . Computational methods (e.g., DFT) can further quantify substituent effects by analyzing charge distribution and resonance contributions.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethylcyclohexyl group’s protons appear as a multiplet (δ 1.0–2.5 ppm), while the aromatic protons show splitting patterns consistent with meta substitution.
- FT-IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid group.
- XRD : Resolves crystal packing and steric effects of the bulky ethylcyclohexyl substituent.
- LC-MS : Validates molecular weight (expected [M-H]⁻ ion at m/z ~360–370) and purity .
Advanced Research Questions
Q. How does the ethylcyclohexyl group affect the compound’s solubility and bioavailability in biological assays?
- Methodological Answer : The hydrophobic ethylcyclohexyl group reduces aqueous solubility but enhances lipid membrane permeability. To address this, researchers can:
- Use co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) in in vitro assays.
- Derivatize the carboxylic acid into esters or amides for prodrug strategies.
- Perform logP measurements (predicted ~3.5–4.0) to quantify hydrophobicity .
Q. What strategies mitigate steric hindrance during cross-coupling reactions involving the 3-iodo group?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands enhance selectivity for Suzuki-Miyaura couplings.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields by overcoming steric barriers.
- Protecting Groups : Temporarily protect the carboxylic acid to prevent side reactions during coupling .
Q. How can conflicting NMR data for similar iodobenzoic acid derivatives guide structural validation?
- Methodological Answer : Compare experimental data with published spectra of analogs (e.g., 3-iodobenzoic acid vs. 4-ethylcyclohexyl derivatives). For example:
- Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) for resolution.
- Discrepancies in coupling constants (e.g., J = 8–10 Hz for meta-substituted protons) can indicate impurities or isomerization .
Q. What in silico methods predict the compound’s potential as a retinoid-X-receptor (RXR) agonist?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with RXR ligand-binding domains.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with agonist activity.
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
